

Application Notes and Protocols: Acetoxime Benzoate Derivatives in Pharmaceutical Synthesis

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetoxime benzoate and its derivatives are valuable reagents in the synthesis of a variety of pharmaceuticals. Their utility primarily lies in the introduction of the methoxyimino group, a key functional moiety in several active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the synthesis of a key intermediate, (Z)-2-methoxyimino-2-(fur-2-yl)acetic acid ammonium salt (SMIA), and its subsequent use in the synthesis of the broad-spectrum cephalosporin antibiotic, Cefuroxime Axetil.

Introduction

The syn-methoxyimino group is a critical pharmacophore in a number of β -lactam antibiotics, conferring stability against β -lactamase enzymes produced by resistant bacteria. Acetoxime-derived reagents provide an efficient means of installing this functional group. This application note focuses on the synthesis of Cefuroxime Axetil, a widely used second-generation cephalosporin, as a prime example of the application of acetoxime-derived intermediates in pharmaceutical manufacturing.

Data Presentation



Table 1: Synthesis of (Z)-2-methoxyimino-2-(fur-2-yl)acetic acid ammonium salt (SMIA) - Quantitative Data

Step	Reacti on	Reacta nts	Key Reage nts	Solven t	Tempe rature (°C)	Reacti on Time (h)	Yield (%)	Purity (%)
1	Oximati on	2- Acetylfu ran	Sodium Nitrite, Metal Salt Catalyst	Not specifie d	Not specifie d	Not specifie d	-	-
2	Methoxi mation	2-Oxo- 2- furanac etic acid	Methox amine Hydroc hloride	Aqueou s	40	Not specifie d	-	-
3	Salt Formati on	(Z)-2- methox yimino- 2-(fur-2- yl)aceti c acid	Ammon ia	Ethanol	0	0.5 - 2	85	>98

Note: The overall yield for the multi-step synthesis of SMIA is reported to be up to 85% with high stereoselectivity for the desired (Z)-isomer.

Table 2: Synthesis of Cefuroxime Acid - Quantitative Data



Data

Step	Reacti on	Reacta nts	Key Reage nts	Solven t	Tempe rature (°C)	Reacti on Time (h)	Yield (%)	Purity (%)
1	Acylatio n	7- aminoc ephalos poranic acid (7- ACA)	(Z)-2- methox yimino- 2-(fur-2- yl)acety I chloride (activat ed SMIA)	Dichlor ometha ne, Water	< 5	1.5	90	>95

Note: The yield of the acylation step to form the core of Cefuroxime acid is reported to be as high as 90%.[1][2][3]

Table 3: Synthesis of Cefuroxime Axetil - Quantitative

Step	Reacti on	Reacta nts	Key Reage nts	Solven t	Tempe rature (°C)	Reacti on Time (min)	Yield (%)	Purity (%)
1	Esterific ation	Cefurox ime Acid (Sodiu m Salt)	(R,S)-1- acetoxy ethyl bromide	N,N- dimethy lacetam ide	-3 to 0	45	~50	>98

Note: The esterification step to produce the prodrug Cefuroxime Axetil has a reported yield of approximately 50%.[4]

Experimental Protocols



Protocol 1: Synthesis of (Z)-2-methoxyimino-2-(fur-2-yl)acetic acid ammonium salt (SMIA)

This protocol describes a general method for the synthesis of the key side-chain intermediate, SMIA.[5][6]

Materials:

- · 2-Acetylfuran
- Sodium Nitrite
- Metal Salt Catalyst (e.g., Copper Sulfate)
- · Methoxamine Hydrochloride
- Ammonia
- Ethanol
- · Hydrochloric Acid

Procedure:

- Preparation of 2-Oxo-2-furanacetic acid: In a suitable reaction vessel, 2-acetylfuran is reacted with sodium nitrite in the presence of a metal salt catalyst. The reaction conditions are monitored to ensure complete conversion.
- Methoximation: The resulting 2-oxo-2-furanacetic acid is then reacted with an aqueous solution of methoxamine hydrochloride. The reaction is typically carried out at a controlled temperature of around 40°C and a pH of 5-6.[6]
- Ammonium Salt Formation: Upon completion of the methoximation, the reaction mixture is cooled to 0°C. Ammonia gas is bubbled through the solution, or an ethanolic solution of ammonia is added, to adjust the pH to 8.[7]
- Isolation and Purification: The mixture is stirred at 0°C for 0.5-2 hours, leading to the precipitation of the ammonium salt. The solid product is collected by filtration, washed with



cold ethanol, and can be further purified by recrystallization or decolorization to yield (Z)-2-methoxyimino-2-(fur-2-yl)acetic acid ammonium salt as a yellow crystalline solid.[6][7]

Protocol 2: Synthesis of Cefuroxime Axetil

This protocol outlines the synthesis of Cefuroxime Axetil starting from 7-aminocephalosporanic acid (7-ACA) and the activated SMIA side-chain.[1][2][8]

Materials:

- 7-aminocephalosporanic acid (7-ACA)
- (Z)-2-methoxyimino-2-(fur-2-yl)acetic acid ammonium salt (SMIA)
- Oxalyl chloride or a similar activating agent
- Dichloromethane (DCM)
- Sodium Bicarbonate
- Hydrochloric Acid
- (R,S)-1-acetoxyethyl bromide
- N,N-dimethylacetamide (DMAc)
- Dicyclohexylamine

Procedure:

- Activation of SMIA: (Z)-2-methoxyimino-2-(fur-2-yl)acetic acid ammonium salt (SMIA) is converted to its acid chloride derivative. In a typical procedure, SMIA is reacted with an activating agent like oxalyl chloride or phosphorus pentachloride in an inert solvent such as dichloromethane at a low temperature (-30°C to -10°C) to form (2Z)-Furan-2-yl(methoxyimino)ethanoyl chloride (SMIA-Cl).[8]
- Acylation of 7-ACA: In a separate reaction vessel, 7-aminocephalosporanic acid (7-ACA) is dissolved in an aqueous solution of sodium bicarbonate at a temperature below 5°C to



maintain a pH of approximately 7.5.[8] The freshly prepared solution of SMIA-Cl in dichloromethane is then slowly added to the 7-ACA solution while maintaining the temperature and pH. The reaction is stirred until completion, typically for about 1.5 hours.[1] [2]

- Isolation of Cefuroxime Acid: After the reaction is complete, the aqueous layer is separated, and the pH is adjusted to around 2-3 with hydrochloric acid. This causes the precipitation of Cefuroxime acid. The product is filtered, washed with water and methanol, and dried.[8]
- Esterification to Cefuroxime Axetil: Cefuroxime acid is dissolved in N,N-dimethylacetamide and cooled to approximately -10°C. Dicyclohexylamine is added, followed by the addition of (R,S)-1-acetoxyethyl bromide. The reaction mixture is stirred for about 45 minutes at a temperature between -3°C and 0°C to form Cefuroxime Axetil.[4]
- Work-up and Isolation: The reaction mixture is then processed through a series of
 extractions and washes to remove impurities. The final product, Cefuroxime Axetil, is
 isolated, typically as an amorphous solid.

Mandatory Visualization

Caption: Synthetic workflow for Cefuroxime Axetil.

Caption: Mechanism of action of Cefuroxime Axetil.

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